Methyl hexanoate - d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hexanoate - d5 is a deuterated form of methyl hexanoate, where five hydrogen atoms are replaced by deuterium. Methyl hexanoate itself is the fatty acid methyl ester of hexanoic acid (caproic acid), a colorless liquid organic compound with the chemical formula CH₃(CH₂)₄COOCH₃ . It is found naturally in many foods and has a role as a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hexanoate - d5 can be synthesized by the esterification of hexanoic acid with deuterated methanol (CD₃OD). The reaction typically requires an acid catalyst such as sulfuric acid (H₂SO₄) and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: Industrial production of methyl hexanoate involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The process is scaled up to produce multi-tonne quantities for use as a flavoring agent .
Types of Reactions:
Oxidation: Methyl hexanoate can undergo oxidation to form hexanoic acid.
Reduction: Reduction of methyl hexanoate can yield hexanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hexanol.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl hexanoate - d5 is used in various scientific research applications:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for tracing and quantification studies.
Biology: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the flavor and fragrance industry to mimic the flavor of pineapple and other fruits.
Mechanism of Action
The mechanism of action of methyl hexanoate - d5 involves its metabolism and incorporation into biological systems. As a deuterated compound, it is used to study the metabolic pathways and interactions with enzymes and other molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry studies.
Comparison with Similar Compounds
Ethyl hexanoate: Similar ester with an ethyl group instead of a methyl group.
Propyl hexanoate: Similar ester with a propyl group.
Butyl hexanoate: Similar ester with a butyl group.
Uniqueness: Methyl hexanoate - d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property allows for more accurate and detailed analysis in various scientific research applications compared to its non-deuterated counterparts .
Properties
CAS No. |
1394230-20-6 |
---|---|
Molecular Formula |
C7H9D5O2 |
Molecular Weight |
135.22 |
Purity |
95% min. |
Synonyms |
Methyl hexanoate - d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.